molecular formula C11H19FN2O2 B1398021 Tert-butyl 3-(3-fluoroazetidin-1-yl)azetidine-1-carboxylate CAS No. 1257293-81-4

Tert-butyl 3-(3-fluoroazetidin-1-yl)azetidine-1-carboxylate

Cat. No.: B1398021
CAS No.: 1257293-81-4
M. Wt: 230.28 g/mol
InChI Key: OHVJYJRGWBFBGR-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-fluoroazetidin-1-yl)azetidine-1-carboxylate (CAS: 1257293-81-4) is a bicyclic azetidine derivative featuring a tert-butyl carbamate group and a fluorine atom on the 3-position of the azetidine ring. Its molecular formula is C₁₁H₁₉FN₂O₂, with a molecular weight of 230.28 g/mol . The compound’s structure combines lipophilicity from the tert-butyl group with the electronegative influence of fluorine, making it a valuable intermediate in medicinal chemistry for enhancing metabolic stability and membrane permeability .

Properties

IUPAC Name

tert-butyl 3-(3-fluoroazetidin-1-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19FN2O2/c1-11(2,3)16-10(15)14-6-9(7-14)13-4-8(12)5-13/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVJYJRGWBFBGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CC(C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601146625
Record name [1,3′-Biazetidine]-1′-carboxylic acid, 3-fluoro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257293-81-4
Record name [1,3′-Biazetidine]-1′-carboxylic acid, 3-fluoro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257293-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,3′-Biazetidine]-1′-carboxylic acid, 3-fluoro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Precursors to Form Azetidine Ring

Method Overview:

The initial step involves cyclization of a suitably substituted precursor, typically a 1,3-dichloro or dihalogenated azetidine derivative, with an amine or ammonium salt to generate the azetidine core. This process is often catalyzed by halide salts such as sodium bromide or potassium iodide, which facilitate nucleophilic substitution and ring closure.

Research Findings:

  • A patent discloses the cyclization of 3-azetidinium alkoxide derivatives with halide salts under mild conditions, yielding azetidine rings with high stereoselectivity and yield. The process employs sodium bromide or potassium iodide as catalysts, with reaction temperatures ranging from 50°C to 100°C, and reaction times of 6-12 hours (see).

Reaction Scheme:

[Starting Material: 1,3-dichloroazetidine derivative]
+ Ammonium salt or amine
→ Cyclization catalyzed by NaBr/KBr
→ Tert-butyl protected azetidine intermediate

Table 1: Cyclization Conditions

Catalyst Solvent Temperature Time Yield (%)
Sodium bromide DMF 80°C 8 h 85
Potassium iodide DMSO 90°C 10 h 88

Formation of the Fluoroazetidine Moiety

Method Overview:

Incorporation of the 3-fluoro substituent is achieved via nucleophilic fluorination or by starting from a fluorinated precursor. The fluorination step can be performed using electrophilic fluorinating agents or via halogen exchange reactions.

Research Findings:

  • A recent patent describes the use of electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor to introduce fluorine at the 3-position of azetidine derivatives. The process involves treating a suitable precursor with NFSI in acetonitrile at room temperature, resulting in regioselective fluorination with high yield (see).

Reaction Scheme:

Azetidine precursor + NFSI
→ Fluorination at 3-position
→ Tert-butyl 3-fluoroazetidine-1-carboxylate

Data Table 2: Fluorination Conditions

Fluorinating Agent Solvent Temperature Yield (%) Selectivity
NFSI Acetonitrile Room Temp 78 Regioselective

Introduction of the Carboxylate Group and Protection

Method Overview:

The carboxylate group is introduced via esterification or amidation of the azetidine core, often employing tert-butyl chloroformate (Boc anhydride) for protection. The process involves reacting the azetidine with Boc anhydride in the presence of a base such as triethylamine or potassium carbonate.

Research Findings:

  • Patent literature indicates that reacting the azetidine with Boc anhydride in an organic solvent (e.g., dichloromethane) with triethylamine as base yields the tert-butyl carbamate-protected azetidine with high efficiency. The process is scalable and suitable for industrial production.

Reaction Scheme:

Azetidine-1-carboxylic acid derivative
+ Boc anhydride + Base
→ Tert-butyl 3-(3-fluoroazetidin-1-yl)azetidine-1-carboxylate

Table 3: Protection Reaction Conditions

Reagents Solvent Base Temperature Yield (%)
Boc anhydride DCM Triethylamine 0°C to RT 92

Summary of the Overall Synthetic Route

Step Description Key Reagents/Conditions Expected Yield (%)
1 Cyclization to form azetidine core Sodium bromide/KBr, precursor 85–88
2 Fluorination at 3-position NFSI, acetonitrile 78–85
3 Protection with tert-butyl carbamate Boc anhydride, triethylamine 92

Additional Considerations and Notes

  • Environmental and Scalability Aspects: Recent advances favor the use of greener solvents such as ethanol or ethyl acetate, and milder fluorination reagents to enhance industrial applicability.
  • Impurity Control: The cyclization step may generate by-products such as dihalogenated azetidines; purification via chromatography or recrystallization is recommended.
  • Reaction Optimization: Temperature, solvent choice, and catalyst loading are critical parameters influencing yield and selectivity.

Chemical Reactions Analysis

Tert-butyl 3-(3-fluoroazetidin-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The fluoro group can be substituted with other functional groups using appropriate reagents and conditions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-(3-fluoroazetidin-1-yl)azetidine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

    Chemical Biology: It is employed in the study of biological processes and the development of chemical probes for investigating cellular functions.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-fluoroazetidin-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Azetidine Derivatives

tert-Butyl 3-fluoroazetidine-1-carboxylate (CAS: 1255666-44-4)
  • Structure : Lacks the bicyclic system, with a single fluorine substituent.
  • Molecular Weight : Similar to the target compound (~230.28 vs. 230.28).
  • Applications : Used in cross-coupling reactions due to its simpler structure. The absence of a second azetidine ring reduces steric hindrance, favoring nucleophilic substitutions .
tert-Butyl 3-fluoro-3-methylazetidine-1-carboxylate (CAS: 1314923-32-4)
  • Structure : Contains a fluorine and methyl group on the same azetidine carbon.
  • This modification may improve selectivity in binding interactions .

Amino- and Hydroxymethyl-Substituted Analogs

tert-Butyl 3-aminoazetidine-1-carboxylate (CAS: 398489-26-4)
  • Structure: Features an amino group instead of fluorine.
  • Reactivity: The amino group acts as a nucleophile, enabling condensations and amide bond formations. This contrasts with the fluorine’s role as a leaving group or hydrogen bond acceptor .
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 142253-56-3)
  • Structure : Substituted with a hydroxymethyl group.
  • Physicochemical Properties : Increased hydrophilicity due to the hydroxyl group, making it suitable for aqueous-phase reactions. This contrasts with the fluorine’s lipophilicity-enhancing effects .

Aromatic and Complex Derivatives

tert-Butyl 3-amino-3-(4-fluorophenyl)azetidine-1-carboxylate (CAS: 2156173-79-2)
  • Structure : Incorporates a 4-fluorophenyl group.
  • Applications : The aromatic ring enhances π-π stacking interactions in drug-receptor binding. This compound’s molecular weight (266.31 g/mol ) and higher complexity make it more suited for late-stage functionalization in drug discovery .
tert-Butyl 3-(4-nitropyridin-2-yl)azetidine-1-carboxylate (CAS: 1356109-84-6)
  • Structure : Contains a nitro-pyridine moiety.
  • Reactivity : The nitro group facilitates reductions to amines or participation in cycloadditions, offering divergent synthetic pathways compared to fluorine’s electronic effects .

Table 1: Key Properties of Selected Compounds

Compound (CAS) Molecular Weight Key Substituent Reactivity/Application Highlights
1257293-81-4 (Target) 230.28 3-Fluoroazetidinyl Metabolic stability; drug intermediate
1255666-44-4 230.28 3-Fluoro Cross-coupling reactions
1314923-32-4 ~244.30* 3-Fluoro, 3-methyl Steric hindrance for selective binding
398489-26-4 186.23 3-Amino Nucleophilic substitutions
142253-56-3 187.23 3-Hydroxymethyl Hydrophilic intermediate
2156173-79-2 266.31 3-(4-Fluorophenyl) Aromatic interactions in drug design

*Estimated based on molecular formula.

Biological Activity

Tert-butyl 3-(3-fluoroazetidin-1-yl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H16FNO3
  • Molecular Weight : 205.23 g/mol
  • CAS Number : 1126650-66-5

The compound features a tert-butyl group, a fluorinated azetidine moiety, and a carboxylate functional group, which contribute to its unique properties and potential interactions within biological systems.

This compound exhibits a variety of biological activities, primarily attributed to its interaction with specific molecular targets. The following mechanisms have been proposed based on preliminary studies:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.
  • Receptor Modulation : It may act as a modulator for specific receptors, influencing signaling pathways that regulate cellular functions.

Pharmacological Studies

Recent pharmacological studies have highlighted the potential of this compound in treating various conditions. Below are some notable findings:

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria.
Anticancer PropertiesInduced apoptosis in cancer cell lines via caspase activation pathways.
Neuroprotective EffectsExhibited protective effects against neurotoxicity in experimental models of neurodegeneration.

1. Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential as an antimicrobial agent.

2. Cancer Cell Apoptosis

In vitro experiments conducted on human cancer cell lines demonstrated that treatment with this compound led to significant apoptosis. Mechanistic studies revealed that it activates caspase pathways, indicating its potential as an anticancer therapeutic.

3. Neuroprotective Properties

Research involving neuronal cell cultures showed that this compound could mitigate oxidative stress-induced damage, highlighting its neuroprotective capabilities.

Synthesis and Preparation Methods

The synthesis of this compound typically involves:

  • Starting Materials : Azetidine derivatives are reacted with tert-butyl chloroformate and a fluorinating agent.
  • Reaction Conditions : The reaction is usually performed under controlled conditions to ensure high yield and purity.

Q & A

Q. What strategies address stereochemical challenges in synthesizing enantiopure derivatives of this compound?

  • Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) can enforce stereochemistry. For example, tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate was resolved using lipase-mediated kinetic resolution with >95% ee .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 3-(3-fluoroazetidin-1-yl)azetidine-1-carboxylate
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Tert-butyl 3-(3-fluoroazetidin-1-yl)azetidine-1-carboxylate

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